molecular formula C14H8Cl3F2N3 B2826897 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 860610-15-7

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2826897
CAS No.: 860610-15-7
M. Wt: 362.59
InChI Key: QMAAGOFTRUCKAZ-UHFFFAOYSA-N
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Description

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro(difluoro)methyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl and dichlorophenyl groups through selective halogenation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl and dichlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[Chloro(difluoro)methyl]-2-phenylpyrazolo[1,5-a]pyrimidine
  • 7-[Chloro(difluoro)methyl]-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chloro and difluoromethyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F2N3/c1-7-4-12(14(17,18)19)22-13(20-7)6-11(21-22)8-2-3-9(15)10(16)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAAGOFTRUCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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